Boc-Lys(Tfa)-AMC

Description

BenchChem offers high-quality Boc-Lys(Tfa)-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Tfa)-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

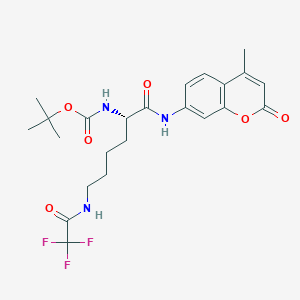

IUPAC Name |

tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVNATYYXBMGO-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438081 |

Source

|

| Record name | Boc-L-Lys-MCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97885-44-4 |

Source

|

| Record name | Boc-L-Lys-MCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Boc-Lys(Tfa)-AMC in Epigenetic Research

This guide details the technical application, mechanism, and experimental protocols for Boc-Lys(Tfa)-AMC , a specialized fluorogenic substrate designed to assay Class IIa Histone Deacetylases (HDACs) .

A Selective Probe for Class IIa HDAC Activity

Executive Summary

Boc-Lys(Tfa)-AMC (t-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is a synthetic fluorogenic substrate engineered to overcome the catalytic "inefficiency" of Class IIa HDACs (HDAC4, 5, 7, 9) toward natural acetylated substrates. While Class I HDACs (HDAC1, 2, 3) rapidly deacetylate standard acetyl-lysine probes, Class IIa enzymes possess a structural active-site variation (Tyr-to-His switch) that renders them weak deacetylases but highly efficient detrifluoroacetylases .

This substrate is the industry standard for:

-

Selective Profiling: Distinguishing Class IIa activity from Class I/IIb background.

-

High-Throughput Screening (HTS): Identifying Class IIa-specific inhibitors (e.g., TMP195) in drug discovery.

-

Kinetic Analysis: Determining

and

Chemical & Mechanistic Foundation

The "Gain of Function" Mechanism

The utility of Boc-Lys(Tfa)-AMC relies on the unique electronic properties of the trifluoroacetyl group compared to a natural acetyl group.

-

The Problem: Class IIa HDACs have a histidine (His) residue in place of the conserved tyrosine (Tyr) found in Class I HDACs. This reduces their ability to polarize the carbonyl of a standard acetyl group, making them poor catalysts for removing natural acetyl marks (reaction rates are often

slower). -

The Solution (Tfa): The trifluoromethyl group (

) is highly electronegative. This electron-withdrawing effect destabilizes the amide bond and polarizes the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the active site water molecule. This "chemical assistance" compensates for the enzyme's structural deficiency, allowing Class IIa HDACs to cleave the Tfa group rapidly.

The Two-Step Assay Principle

The detection of activity requires a coupled enzymatic reaction.

-

Step 1 (Specific): The HDAC enzyme removes the Trifluoroacetyl (Tfa) group from the

-amino position of the lysine. -

Step 2 (Reporter): A developer solution containing Trypsin is added.[1] Trypsin recognizes the basic lysine residue only after the Tfa group has been removed. It cleaves the amide bond between Lysine and AMC.

-

Readout: Release of free 7-Amino-4-methylcoumarin (AMC) , which fluoresces upon excitation.[2][3][4][5]

Figure 1: The two-step enzymatic cascade required for signal generation.

Substrate Comparison: Tfa vs. Ac

To ensure experimental integrity, researchers must choose the correct substrate for their target enzyme class.

| Feature | Boc-Lys(Ac)-AMC | Boc-Lys(Tfa)-AMC |

| Chemical Group | Acetyl ( | Trifluoroacetyl ( |

| Primary Targets | Class I (HDAC1, 2, 3), Class IIb (HDAC6) | Class IIa (HDAC4, 5, 7, 9) , HDAC8, HDAC11 |

| Class IIa Activity | Negligible / Very Low | High / Robust |

| Kinetic Profile | Physiologically relevant mimic | Artificial "activated" substrate |

| Assay Buffer | Standard HDAC Buffer | Standard HDAC Buffer |

Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve Boc-Lys(Tfa)-AMC in DMSO to 10 mM . Store at -20°C. Avoid freeze-thaw cycles.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

.-

Optional: Add 0.1 mg/mL BSA to prevent enzyme adsorption to plates.

-

-

Developer Solution: 10 mg/mL Trypsin in assay buffer (prepare fresh or store frozen).

Assay Workflow (96-well Format)

-

Enzyme Incubation:

-

Add 10–50 ng of purified Class IIa HDAC enzyme per well.

-

Add test compounds (inhibitors) if screening.

-

Initiate reaction by adding Boc-Lys(Tfa)-AMC (Final concentration: 10–50 µM).

-

Total Volume: 50 µL.

-

Incubation: 30–60 minutes at 37°C.

-

-

Development Step:

-

Add 50 µL of Developer Solution (Trypsin) to each well.

-

Note: Some commercial developers include TSA (Trichostatin A) to stop the HDAC reaction simultaneously. If using raw trypsin, add a pan-HDAC inhibitor (like 1 µM SAHA) at this stage to quench the deacetylation.

-

Incubation: 15 minutes at Room Temperature.

-

-

Detection:

Figure 2: Step-by-step workflow for a standard fluorogenic HDAC assay.

Critical Optimization & Troubleshooting

Linearity and

-

Linearity: Ensure the assay is run within the linear range of the enzyme (typically <10-15% substrate conversion). If fluorescence plateaus, dilute the enzyme.

-

Values: For HDAC11, the

Controls

-

Negative Control: Buffer + Substrate (No Enzyme). This measures background fluorescence and spontaneous hydrolysis.

-

Positive Control: Enzyme + Substrate + Vehicle (DMSO).

-

Inhibitor Control:

-

SAHA (Vorinostat): Pan-inhibitor (inhibits Class I and II).

-

TMP195: Selective Class IIa inhibitor.[7] Use this to validate that the signal is truly from Class IIa activity.

-

Interference

-

Autofluorescence: Small molecule inhibitors that fluoresce at 460 nm will interfere. Run a "compound only" control.

-

Trypsin Inhibition: If your test compound inhibits Trypsin, the signal will decrease, creating a false positive (looks like HDAC inhibition).

-

Validation: Incubate the compound with free AMC or a standard trypsin substrate to rule out protease inhibition.

-

References

-

Bachem. (n.d.).[8][9] Boc-Lys(Tfa)-AMC Product Information. Retrieved from

- Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335-17340.

-

Gao, J., et al. (2013). Boc-Lys(Ac)-AMC Fluorometric HDAC Substrate Protocol. MedChemExpress. Retrieved from

- De Ruijter, A. J., et al. (2003). Histone deacetylases (HDACs): characterization of the classical HDAC family. Biochemical Journal, 370(3), 737-749.

- Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. tebubio.com [tebubio.com]

- 5. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]

- 9. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Technical Deep Dive: Boc-Lys(Tfa)-AMC in Class IIa HDAC Profiling

Executive Summary

The characterization of Class IIa Histone Deacetylases (HDAC4, 5, 7,[1] 9) presents a unique biochemical challenge. Unlike Class I HDACs, Class IIa enzymes possess a critical tyrosine-to-histidine mutation in their catalytic domain, rendering them catalytically inefficient against natural acetyl-lysine substrates. Consequently, standard fluorogenic substrates like Boc-Lys(Ac)-AMC fail to generate sufficient signal for robust profiling.

Boc-Lys(Tfa)-AMC (tert-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is a specialized "gain-of-signal" probe engineered to overcome this catalytic barrier. By substituting the acetyl group with a trifluoroacetyl (Tfa) moiety, the substrate leverages the electron-withdrawing properties of fluorine to activate the carbonyl carbon, permitting hydrolysis by the otherwise "crippled" Class IIa active sites.

This guide details the mechanism of action, experimental protocols, and critical validation steps for utilizing Boc-Lys(Tfa)-AMC in high-throughput drug discovery and kinetic profiling.

Part 1: Molecular Architecture & Mechanism of Action

The Chemical Logic

The utility of Boc-Lys(Tfa)-AMC relies on a precise structural design that couples specific enzymatic deacylation to a proteolytic release of a fluorophore.

-

Boc (N-terminal Protection): The tert-Butyloxycarbonyl group protects the

-amino group, mimicking the peptide backbone and preventing non-specific N-terminal degradation. -

Lysine Backbone: Provides the specific recognition element for the HDAC active site.

-

Tfa (The "Warhead"): The Trifluoroacetyl group is the critical differentiator. The three fluorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon. This increases the electrophilicity of the carbonyl, compensating for the weak nucleophilicity of the Class IIa HDAC active site (due to the His976/Tyr substitution).

-

AMC (Fluorophore): 7-Amino-4-methylcoumarin is amide-bonded to the C-terminus of the lysine. In this state, its fluorescence is quenched.[2]

The Two-Step "Protease-Coupled" Reaction

The assay does not measure HDAC activity directly via fluorescence; rather, it uses a "gatekeeper" mechanism involving a developer protease (Trypsin).

-

Step 1: Specific Deacylation (The Gating Event)

-

The Class IIa HDAC enzyme attacks the Tfa group on the

-amino of the lysine. -

Result: The Tfa group is removed, yielding Boc-Lys-AMC (non-fluorescent).

-

Note: If the HDAC is inhibited or inactive, the Tfa group remains attached.

-

-

Step 2: Proteolytic Development (The Signal Release)

-

A developer solution containing Trypsin is added.[3]

-

Specificity Rule: Trypsin cleaves peptide bonds at the C-terminus of Lysine and Arginine, but only if the side chain is positively charged (unmodified) .

-

Scenario A (Deacetylated): If HDAC removed the Tfa, the Lysine side chain is free (

). Trypsin recognizes it and cleaves the Lys-AMC bond.[4] Signal: High Fluorescence. -

Scenario B (Intact Substrate): If Tfa is still present, the side chain is neutral/capped. Trypsin cannot bind/cleave. Signal: Low/No Fluorescence.

-

Pathway Visualization

Caption: The two-step mechanism. HDAC activity is the rate-limiting step that "unlocks" the substrate for Trypsin cleavage.

Part 2: Experimental Protocol

Reagents & Preparation

-

Substrate Stock: Dissolve Boc-Lys(Tfa)-AMC to 10-50 mM in anhydrous DMSO. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

-

Critical: Avoid high concentrations of chelators (EDTA) if using Zinc-dependent HDACs, though Class IIa are less sensitive to Zn depletion than Class I.

-

-

Developer Solution: Trypsin (typically 1-5 mg/mL) in Assay Buffer + 10 µM TSA (Trichostatin A).

-

Why TSA? TSA is added to the developer to instantly stop the HDAC reaction at the moment of development, ensuring a sharp endpoint.

-

Standard 96-Well Plate Workflow

This protocol assumes a 50 µL reaction volume.

| Step | Component | Volume | Notes |

| 1 | Enzyme Loading | 15 µL | Dilute Class IIa HDAC (e.g., HDAC4) in Assay Buffer. |

| 2 | Inhibitor/Vehicle | 5 µL | Add test compound or DMSO control. Incubate 10 min at RT. |

| 3 | Substrate Initiation | 30 µL | Add Boc-Lys(Tfa)-AMC (Final conc: 20-50 µM). |

| 4 | Incubation | - | Incubate at 37°C for 30-60 minutes. |

| 5 | Development | 50 µL | Add Developer Solution (Trypsin + TSA). |

| 6 | Equilibration | - | Incubate 15-20 minutes at RT to allow Trypsin cleavage. |

| 7 | Readout | - | Measure Fluorescence (Ex: 360nm / Em: 460nm). |

Workflow Diagram

Caption: Standard endpoint assay workflow for high-throughput screening.

Part 3: Data Analysis & Validation

Signal Quantification

The raw fluorescence units (RFU) are proportional to the amount of AMC released.

-

Background Subtraction: Always include a "No Enzyme" control. The substrate itself has low intrinsic fluorescence, but background subtraction improves

factors. -

Standard Curve: Generate a standard curve using free AMC (0 - 100 µM) to convert RFU to specific activity (pmol/min/mg).

Kinetic Parameters

When validating the assay for a new enzyme batch, determine the Michaelis-Menten constant (

-

Typical

for Class IIa: Often in the range of 10–100 µM, depending on the specific isoform (HDAC4 vs HDAC7). -

Substrate Concentration: Run screening assays at

to ensure sensitivity to competitive inhibitors.

Troubleshooting & Optimization

-

High Background: Often caused by Trypsin cleaving the substrate non-specifically (rare with Tfa) or impure substrate containing free AMC. Solution: Check substrate purity via HPLC.

-

Low Signal:

-

DMSO Tolerance: Most HDACs tolerate up to 1-2% DMSO. Ensure the final concentration in the well does not exceed this limit.

References

-

BPS Bioscience. (n.d.).[7] HDAC Class IIa Fluorogenic Assay Kit Protocol. Retrieved from [Link]

-

Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335–17340.

-

Bradner, J. E., et al. (2010).[2] Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Specificity & Application of Boc-Lys(Tfa)-AMC for Class IIa HDACs

Executive Summary

The Class IIa Paradox: Histone Deacetylases (HDACs) of Class IIa (HDAC4, 5, 7, 9) possess a catalytic domain distinct from Class I enzymes. Due to a critical Tyrosine-to-Histidine substitution in the active site, these enzymes exhibit negligible activity against substantial acetylated lysine substrates. This "catalytic defect" renders standard fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) ineffective for profiling Class IIa isoforms.

The Solution: Boc-Lys(Tfa)-AMC is a specialized fluorogenic substrate engineered to bypass this limitation. The trifluoroacetyl (Tfa) group serves as an activated amide surrogate, leveraging the electronegativity of fluorine to increase the electrophilicity of the carbonyl carbon. This modification allows the "weak" active site of Class IIa HDACs to hydrolyze the substrate efficiently, providing a robust, high-throughput readout for inhibitor screening and kinetic profiling.

Part 1: The Mechanistic Basis of Specificity

Structural Biology: The Tyr-to-His Switch

The defining feature of Class IIa HDACs is the replacement of the conserved Tyrosine residue (found in Class I/IIb) with a Histidine (e.g., H802 in HDAC4) within the catalytic pocket. In Class I HDACs, the Tyrosine functions as a transition-state stabilizer, polarizing the carbonyl oxygen of the acetyl group. The Histidine in Class IIa is flexible and less effective at this polarization, resulting in

The Trifluoroacetyl Advantage

Boc-Lys(Tfa)-AMC compensates for the enzyme's inefficiency through substrate engineering:

-

Inductive Effect: The three fluorine atoms withdraw electron density from the carbonyl carbon.

-

Nucleophilic Attack: This makes the carbonyl carbon highly susceptible to nucleophilic attack by the active site water molecule, even without strong polarization from the enzyme.

-

Orthogonal Selectivity: While Class IIa HDACs accept the Tfa group, Class I HDACs generally show reduced turnover or inhibition by Tfa-lysines compared to acetyl-lysines, creating a window of specificity.

The Two-Step Fluorogenic Reaction

The assay utilizes a "developer-coupled" mechanism. The HDAC enzyme does not generate fluorescence directly; it generates a substrate for the second enzyme (Trypsin).

[1]

Part 2: Comparative Kinetics

The following table illustrates the "substrate switch" required for effective profiling. Note the inversion of efficiency between Class I and Class IIa when switching from Acetyl (Ac) to Trifluoroacetyl (Tfa).

| Feature | Class I HDACs (e.g., HDAC1, 3) | Class IIa HDACs (e.g., HDAC4, 7) |

| Natural Substrate | Acetyl-Lysine | Negligible activity on Acetyl-Lysine |

| Boc-Lys(Ac)-AMC | High Activity (Standard Substrate) | Very Low / No Activity |

| Boc-Lys(Tfa)-AMC | Low Activity / Competitive Inhibition | High Activity (Preferred Substrate) |

| Catalytic Residue | Tyrosine (Stabilizer) | Histidine (Flexible) |

| Inhibitor Profile | Sensitive to TSA, SAHA | Sensitive to TMP195, LMK-235 |

Expert Insight: When screening for Class IIa-selective inhibitors (e.g., TMP195), using Boc-Lys(Ac)-AMC will yield false negatives because the enzyme barely turns over the substrate. You must use Tfa-based substrates to generate a sufficient signal window (Z' factor) for inhibition curves.

Part 3: The Self-Validating Experimental Protocol

Reagents & Buffer Systems

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Additive: 0.5 mg/mL BSA (Critical: Prevents enzyme adsorption to plastic).

-

Note: Avoid phosphate buffers as they can inhibit some metalloenzymes.

-

-

Substrate Stock: 10 mM Boc-Lys(Tfa)-AMC in anhydrous DMSO. Store at -80°C.

-

Developer Solution: Trypsin (10 mg/mL stock) diluted to 2x working concentration in Assay Buffer + 2 µM TSA (Trichostatin A).

-

Why TSA? TSA is added to the developer to instantly quench the HDAC reaction, ensuring a sharp "stop" point before the trypsin cleavage begins.

-

Step-by-Step Workflow

This protocol is designed for a 384-well microplate format (Total Volume: 20 µL).

-

Enzyme Priming: Dispense 10 µL of Class IIa HDAC enzyme (diluted in Assay Buffer) into wells.

-

Validation: Include "No Enzyme" controls (background) and "No Compound" controls (100% activity).

-

-

Compound Incubation: Add 50-100 nL of test compound (in DMSO). Incubate 15 min at RT.

-

Reaction Initiation: Add 10 µL of Substrate Solution (2x concentration, typically 20-50 µM final).

-

Enzymatic Phase: Incubate at 37°C for 30–60 minutes.

-

Linearity Check: Ensure the reaction remains linear ( <10% substrate conversion) to measure initial velocity (

).

-

-

Development: Add 20 µL of Developer Solution (Trypsin + TSA).

-

Signal Generation: Incubate 15 minutes at RT.

-

Readout: Measure Fluorescence (Ex 350-360 nm / Em 450-460 nm).

Workflow Diagram

Critical Control: The "Developer Check"

The Trap: Many chemical libraries contain protease inhibitors. If a compound inhibits Trypsin, it will prevent the release of AMC, mimicking HDAC inhibition (False Positive).

The Fix: Run a counter-screen.

-

Incubate the compound with the deacetylated standard (Boc-Lys-AMC) + Trypsin.[1]

-

If fluorescence is reduced compared to control, the compound is a Trypsin inhibitor, not an HDAC inhibitor.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background Signal | Free AMC contamination or spontaneous hydrolysis. | Check substrate purity. Store stock in darkness at -80°C. |

| Non-Linear Kinetics | Substrate depletion (>10% conversion). | Reduce enzyme concentration or incubation time. |

| Low Z' Factor (<0.5) | Low signal-to-noise ratio. | Increase enzyme concentration (titrate first) or increase gain on plate reader. |

| Signal Drift | Temperature fluctuations. | Use a heated lid or allow plates to equilibrate to RT before reading. |

References

-

Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335–17340.

-

Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243.

-

Lobera, M., et al. (2013). Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nature Chemical Biology, 9, 319–325.

-

BPS Bioscience. Fluorogenic HDAC Class IIa Substrate (Boc-Lys(Tfa)-AMC) Data Sheet.

-

Fisher Scientific. Boc-Lys(Tfa)-AMC Product Information.

Sources

Technical Guide: Boc-Lys(Tfa)-AMC (CAS 97885-44-4)

High-Sensitivity Substrate for Class IIa Histone Deacetylases

Molecular Weight: 499.49 g/mol

Molecular Formula:

Executive Summary & Application Scope

Boc-Lys(Tfa)-AMC is a specialized fluorogenic substrate engineered for the quantification of Class IIa Histone Deacetylases (HDACs 4, 5, 7, and 9) and HDAC8 .[8] Unlike the standard acetylated substrate (Boc-Lys(Ac)-AMC), which is efficiently cleaved by Class I HDACs, the trifluoroacetyl (Tfa) group provides a critical kinetic advantage for assaying Class IIa enzymes.

Class IIa HDACs exhibit negligible catalytic activity toward varying acetylated lysine substrates due to a tyrosine-to-histidine substitution in their catalytic site. The Tfa moiety, with its electron-withdrawing fluorine atoms, increases the electrophilicity of the carbonyl carbon, rendering the amide bond more susceptible to nucleophilic attack by the active site zinc-bound water of Class IIa HDACs.

Key Application: High-Throughput Screening (HTS) for HDAC inhibitors, kinetic profiling of Class IIa isozymes, and selectivity assays.

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-Nε-trifluoroacetyl-L-lysine-4-methylcoumaryl-7-amide |

| Molecular Weight | 499.49 Da |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO (>10 mM), DMF, and Ethanol |

| Excitation / Emission | |

| Purity | |

| Storage |

Mechanism of Action: The Protease-Coupled Assay

The detection of HDAC activity using Boc-Lys(Tfa)-AMC relies on a two-step enzymatic cascade . The substrate itself is non-fluorescent. Fluorescence is only generated upon the sequential action of the Deacetylase (HDAC) and a Developer protease (typically Trypsin).

Step 1: Deacetylation (The Specificity Step)

The HDAC enzyme removes the trifluoroacetyl (Tfa) group from the

-

Substrate: Boc-Lys(Tfa)-AMC (Non-fluorescent)

-

Product: Boc-Lys-AMC (Non-fluorescent intermediate)

Step 2: Proteolytic Cleavage (The Signal Generation)

The "Developer" solution containing Trypsin is added.[9] Trypsin specifically recognizes the positively charged, free

-

Product: Boc-Lys + 7-Amino-4-methylcoumarin (AMC) (Highly Fluorescent)[10]

Note: If the Tfa group remains attached (no HDAC activity), Trypsin cannot recognize the lysine side chain, and no cleavage occurs.

Caption: Two-step fluorogenic signaling pathway. Specific removal of the Tfa group by HDAC enables Trypsin-mediated release of the AMC fluorophore.

Validated Experimental Protocol

This protocol is optimized for a 96-well plate format using recombinant HDAC4, 5, or 7.

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

, 0.1 mg/mL BSA. -

Substrate Stock: Dissolve Boc-Lys(Tfa)-AMC in DMSO to 10 mM. Aliquot and store at

. -

Developer Solution: 10 mg/mL Trypsin in Assay Buffer (prepare fresh or store frozen). Optional: Add 1-2

M Trichostatin A (TSA) to the developer to stop the HDAC reaction immediately upon addition.

Step-by-Step Workflow

-

Enzyme Incubation:

-

Add 40

L of diluted HDAC enzyme (approx. 5–50 ng/well depending on specific activity) to the well. -

Control: Add 40

L Assay Buffer to "No Enzyme" blank wells.

-

-

Substrate Addition:

-

Dilute 10 mM Stock to 100

M in Assay Buffer (2x working concentration). -

Add 10

L of 100 -

Incubate at

for 30–60 minutes .

-

-

Signal Development:

-

Add 50

L of Developer Solution (Trypsin + optional Stop Reagent) to each well. -

Incubate at Room Temperature for 15–20 minutes .

-

-

Measurement:

-

Read fluorescence on a plate reader.

-

Excitation: 360 nm | Emission: 460 nm.[10]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis or Trypsin contamination. | Ensure Substrate Stock is stored in anhydrous DMSO. Verify Trypsin is only added after the HDAC step. |

| Low Signal | Inefficient deacetylation of Class IIa enzymes. | Class IIa HDACs have low intrinsic activity. Ensure you are using the Tfa substrate, not the Ac substrate. Increase enzyme concentration or incubation time. |

| Inner Filter Effect | Compound precipitation or color interference. | Keep DMSO concentration < 2% in the final assay. Check solubility of test inhibitors. |

References

- Riester, D., et al. (2004). A High-Throughput Assay for Histone Deacetylase Inhibitors. Biochemical and Biophysical Research Communications.

-

Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences. (Mechanism of Class IIa activity on trifluoroacetylated lysines).[8]

Sources

- 1. Boc-Lys(Tfa)-AMC | CAS 97885-44-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS: 97885-44-4 | CymitQuimica [cymitquimica.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

Methodological & Application

Application Note: High-Sensitivity Fluorogenic Assay for Class IIa HDACs using Boc-Lys(Tfa)-AMC

Abstract & Scientific Rationale

Histone Deacetylases (HDACs) are critical epigenetic regulators and validated drug targets.[1] However, standard fluorogenic substrates like Boc-Lys(Ac)-AMC function poorly with Class IIa HDACs (HDAC4, 5, 7, 9). These enzymes possess a specific tyrosine-to-histidine switch in their active site, rendering them catalytically inefficient toward standard acetylated lysine residues.

To overcome this, Boc-Lys(Tfa)-AMC utilizes a Trifluoroacetyl (Tfa) group. The Tfa group is an electron-withdrawing mimic of the acetyl group that is significantly more labile, allowing for the sensitive detection of the otherwise "weak" catalytic activity of Class IIa HDACs.

This protocol details a robust, two-step fluorogenic assay to quantify Class IIa HDAC activity and screen inhibitors.

Assay Principle

The assay relies on a specific two-step enzymatic cascade.[1][2] The HDAC enzyme does not directly generate fluorescence. Instead, it modifies the substrate to become a target for a secondary "Developer" enzyme (Trypsin).

-

Step 1 (Deacetylation): The HDAC enzyme removes the trifluoroacetyl (Tfa) group from the

-amino group of the lysine residue. This converts Boc-Lys(Tfa)-AMC into Boc-Lys-AMC. -

Step 2 (Development): A Developer solution containing Trypsin and a pan-HDAC inhibitor (e.g., Trichostatin A) is added.

Mechanism Visualization

Figure 1: Two-step enzymatic mechanism.[1] Fluorescence is strictly dependent on the initial de-trifluoroacetylation event.

Materials & Reagents

Reagents

| Component | Specification | Storage | Notes |

| Substrate | Boc-Lys(Tfa)-AMC | -20°C | Dissolve in DMSO to 10–50 mM stock.[4] |

| Enzyme | Recombinant HDAC4, 5, 7, 8, or 11 | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |

| Developer | Trypsin (TPCK Treated) | -20°C | Usually 1-5 mg/mL stock. |

| Stop Agent | Trichostatin A (TSA) | -20°C | 2 µM final conc. in Developer to stop HDAC activity. |

| Assay Buffer | Tris-based (See below) | 4°C | Freshly add reducing agents (TCEP/DTT). |

Equipment

-

Plate Reader: Capable of Fluorescence (Ex 350-360 nm / Em 450-460 nm).[3]

-

Plates: 96-well or 384-well Black flat-bottom polystyrene plates (Low binding recommended).

Detailed Protocol

Step 1: Buffer Preparation

Prepare the HDAC Assay Buffer fresh. BSA is critical to prevent enzyme loss to plasticware.

-

Base Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

. -

Additives (Add immediately before use):

-

0.5 mg/mL BSA (Bovine Serum Albumin).

-

1 mM TCEP or DTT (Reductant to maintain enzyme stability).

-

Step 2: Substrate & Compound Preparation

-

Substrate Working Solution: Dilute Boc-Lys(Tfa)-AMC stock into Assay Buffer.

-

Target Conc: The

for Tfa substrates is typically lower than Ac substrates. A final assay concentration of 10–20 µM is standard.

-

-

Inhibitor Dilution: If screening drugs, prepare 10x stocks in Assay Buffer (ensure final DMSO < 1%).

Step 3: Enzymatic Reaction (The "HDAC Step")

Volumes below are for a 96-well format (50 µL final reaction volume).

-

Add Inhibitor/Vehicle: Dispense 5 µL of test compound or solvent control (DMSO) to wells.

-

Add Enzyme: Dilute HDAC enzyme in Assay Buffer to optimal concentration (titrate beforehand, typically 0.5–5 ng/µL). Add 35 µL to wells.

-

Negative Control: Add 35 µL Assay Buffer (no enzyme).

-

-

Incubate: 5–10 minutes at Room Temp (allows inhibitor binding).

-

Start Reaction: Add 10 µL of Substrate Working Solution .

-

Incubation: Incubate at 37°C for 30–60 minutes .

Step 4: Development (The "Trypsin Step")

Prepare Developer Solution immediately before use:

-

Assay Buffer containing Trypsin (final conc.[2] ~0.05 mg/mL) and TSA (final conc. 2–10 µM).

-

Note: The TSA is crucial. It stops the HDAC reaction instantly so the Trypsin only reveals the product generated during the 30-60 min incubation.

-

-

Add Developer: Add 50 µL of Developer Solution to every well.

-

Incubate: 15–20 minutes at Room Temperature.

-

Signal Check: The signal usually plateaus after 15 mins as Trypsin rapidly cleaves the deacetylated substrate.

-

Step 5: Readout

Measure Fluorescence on a microplate reader.[1][3][8]

-

Excitation: 350–360 nm

-

Emission: 450–460 nm

-

Gain: Set optimal gain using the Positive Control wells (approx. 80% saturation).

Workflow Diagram

Figure 2: Pipetting workflow for standard 96-well plate format.

Data Analysis

Background Subtraction

Subtract the mean fluorescence of the No Enzyme Control (Background) from all data points.

Linearity Check

Ensure your assay is within the linear range. If the fluorescence signal is too high (>50,000 RFU or near detector saturation), dilute the enzyme in future runs.

Percent Inhibition Calculation

For inhibitor screening, calculate % Activity relative to the DMSO control (Max Signal):

Z' Factor (Quality Control)

To validate the plate quality for High-Throughput Screening (HTS):

- : Standard Deviation of Positive (Enzyme) and Negative (No Enzyme) controls.

- : Mean of Positive and Negative controls.

-

Target: Z' > 0.5 indicates a robust assay.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Trypsin cleaving protected substrate | Ensure Substrate quality (purity >98%). Reduce Trypsin concentration or incubation time. |

| Low Signal | Enzyme inactivity | Class IIa HDACs are fragile. Ensure fresh DTT/TCEP is in the buffer. Do not vortex enzyme vigorously. |

| Low Signal | Wrong Substrate | Verify you are using (Tfa) and not (Ac) . Class IIa HDACs will show negligible signal with (Ac). |

| Inconsistent Replicates | Pipetting error / Sticking | Use low-binding tips and plates. Ensure BSA (0.5 mg/mL) is in the buffer. |

| Interference | Compound autofluorescence | Check test compounds for fluorescence at 460 nm. |

References

-

Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335–17340.

- Key Reference: Establishes the structural basis for why Class IIa HDACs require Trifluoroacetyl (Tfa)

-

Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243.

- Context: Discusses substrate specificity profiling across HDAC isoforms.

-

BPS Bioscience. (n.d.). Fluorogenic HDAC Class IIa Assay Kit (Boc-Lys(Tfa)-AMC).

- Protocol Validation: Commercial validation of the Tfa substr

-

Cayman Chemical. (n.d.). Boc-Lys(Tfa)-AMC Product Insert.[9]

-

Chemical Data: Verification of excitation/emission spectra and solubility.[5]

-

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. netascientific.com [netascientific.com]

- 6. tebubio.com [tebubio.com]

- 7. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 9. zenodo.org [zenodo.org]

Application Note & Protocol: Optimizing Signal from 7-Amino-4-methylcoumarin (AMC)

<Step>

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Introduction: The Utility of a Classic Blue Fluorophore

7-Amino-4-methylcoumarin (AMC) is a versatile and widely utilized fluorophore that emits in the blue region of the spectrum.[1][2] Belonging to the coumarin family of dyes, AMC serves as a cornerstone for the development of fluorogenic substrates, particularly in enzyme activity assays.[3][4] Its primary application lies in its use as a reporter molecule. When conjugated to a peptide or other substrate, its fluorescence is typically quenched. Enzymatic cleavage releases the free AMC molecule, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity.[5][6][7] This principle is fundamental to high-throughput screening and mechanistic studies of enzymes like proteases and caspases. Understanding the photophysical properties of AMC and the factors that influence its fluorescence is paramount to designing robust and sensitive assays.

Fundamental Photophysical Properties of Free AMC

The fluorescence of AMC is dictated by its ability to absorb light at a specific excitation wavelength and subsequently emit light at a longer wavelength. The key spectral characteristics are summarized below. It is important to note that these values can exhibit slight variations depending on the solvent, pH, and specific instrumentation used.

| Photophysical Property | Typical Value | Source(s) |

| Excitation Maximum (λex) | ~341-351 nm | [1][4][8] |

| Emission Maximum (λem) | ~430-441 nm | [1][4][5][8] |

| Commonly Used Wavelengths | Ex: 360-380 nm / Em: 440-460 nm | [9][10] |

| Molar Extinction Coefficient (ε) | ~17,800 - 19,000 M⁻¹cm⁻¹ (in EtOH/AMCA) | [10][11][12] |

| Stokes Shift | ~90-100 nm | |

| Quantum Yield (ΦF) | Solvent and structure dependent (can be ~0.26-0.83 for derivatives) | [13] |

The large Stokes shift (the difference between the excitation and emission maxima) is a highly advantageous feature of AMC, as it minimizes spectral overlap and reduces background interference, thereby enhancing the signal-to-noise ratio.

Critical Factors Influencing AMC Fluorescence

Achieving optimal results with AMC requires more than simply setting an instrument to the theoretical maxima. The local chemical environment profoundly impacts its fluorescence.

pH Sensitivity

The fluorescence of AMC is pH-dependent. At acidic pH (below ~5), the amino group can become protonated, which alters the electronic structure of the molecule and affects its fluorescence.[9] However, at or near physiological pH, the amine group is fully deprotonated, rendering its fluorescence spectrum largely independent of minor pH fluctuations in this range.[9]

-

Causality: This pH dependence is rooted in the electronic properties of the aromatic amine. Protonation changes the electron-donating character of the amino group, which is integral to the fluorophore's conjugated pi system responsible for its fluorescence.

-

Experimental Implication: It is crucial to perform assays in a well-buffered solution at a stable pH, typically between 7 and 9, to ensure consistent and maximal fluorescence from the liberated AMC.

Solvent Polarity

The polarity of the solvent can influence the spectral characteristics of AMC. While commonly used in aqueous buffers for biological assays, its properties are often characterized in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO). When moving from a nonpolar to a polar solvent, coumarin dyes often exhibit a red shift (a shift to longer wavelengths) in their emission spectra.

-

Causality: This phenomenon, known as solvatochromism, arises from the interaction between the solvent's dipole moment and the fluorophore's dipole moment, which is different in the ground and excited states.

-

Experimental Implication: Always perform spectral characterization and optimization in the final assay buffer. Relying on values determined in a different solvent may lead to suboptimal instrument settings.

Conjugation State (Quenching)

The principle behind most AMC-based assays is the quenching of its fluorescence when it is part of a larger substrate molecule (e.g., an amide-linked peptide). Upon enzymatic cleavage of the amide bond, the unquenched, highly fluorescent free AMC is released.[6][7]

-

Causality: The quenching mechanism in the conjugated state can be attributed to processes like Photoinduced Electron Transfer (PET), where the attached substrate alters the electronic dynamics of the coumarin core, providing a non-radiative pathway for the excited state to relax.

-

Experimental Implication: A low background fluorescence from the intact substrate is essential for a high signal-to-background ratio. Substrate purity and stability are therefore critical.

Protocol for Determining Optimal Wavelengths

While literature values provide an excellent starting point, empirical determination of the optimal excitation and emission wavelengths for your specific instrument and assay conditions is a critical validation step.

Workflow for Wavelength Optimization

Caption: Workflow for empirical determination of optimal instrument settings.

Step-by-Step Protocol: Spectral Scanning

This protocol is for users of a scanning spectrofluorometer.

-

Prepare Samples:

-

Prepare a 1 µM solution of free AMC standard in your final, complete assay buffer.

-

Prepare a "buffer blank" sample containing only the assay buffer.

-

-

Excitation Scan:

-

Set the emission monochromator to 440 nm.

-

Scan the excitation wavelengths from 300 nm to 400 nm.

-

Record the fluorescence intensity at each excitation wavelength for both the AMC sample and the buffer blank.

-

Subtract the blank spectrum from the AMC spectrum. The peak of this corrected spectrum is your optimal excitation wavelength (λex).

-

-

Emission Scan:

-

Set the excitation monochromator to the optimal λex determined in the previous step.

-

Scan the emission wavelengths from 400 nm to 550 nm.

-

Record the fluorescence intensity for both the AMC and blank samples.

-

Subtract the blank spectrum from the AMC spectrum. The peak of this corrected spectrum is your optimal emission wavelength (λem).

-

Application Protocol: Protease Assay Using a Fluorogenic Substrate

This protocol provides a general framework for measuring the activity of a protease (e.g., Trypsin) using a peptide-AMC substrate.

Principle of Detection

Caption: Enzymatic release of fluorescent AMC from a quenched substrate.

Experimental Method

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂).

-

Enzyme Stock: Prepare a concentrated stock of the protease in assay buffer. Store on ice.

-

Substrate Stock: Prepare a concentrated stock of the peptide-AMC substrate (e.g., 10 mM in DMSO).

-

AMC Standard: Prepare a stock solution of free AMC (e.g., 1 mM in DMSO) for generating a standard curve.

-

-

Standard Curve Generation:

-

Perform serial dilutions of the AMC standard stock into assay buffer in a 96-well plate to generate a range of concentrations (e.g., 0 µM to 25 µM).

-

Read the fluorescence of the plate using the pre-determined optimal excitation and emission wavelengths.

-

Plot fluorescence intensity vs. AMC concentration and fit to a linear regression. The slope of this line will be used to convert fluorescence units into moles of product formed.

-

-

Enzyme Activity Assay:

-

In a 96-well plate, add assay buffer to each well.

-

Add the desired amount of enzyme to the appropriate wells. Include "no-enzyme" controls.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the peptide-AMC substrate to all wells. The final substrate concentration should typically be at or near its Michaelis-Menten constant (Km) for accurate kinetic analysis.

-

Immediately place the plate in a kinetic plate reader set to the optimal wavelengths and temperature.

-

Measure fluorescence every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

For each sample, plot fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.

-

Enzyme activity can then be expressed in units such as nmol/min/mg of enzyme.

-

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | Substrate degradation/hydrolysis; Impure substrate; Autofluorescence from sample/plate. | Use fresh, high-purity substrate; Run a "no-enzyme" control to subtract background; Test different types of microplates (e.g., black, non-binding). |

| Low Signal or Poor Sensitivity | Suboptimal wavelengths; Incorrect buffer pH; Low enzyme activity; Insufficient substrate. | Empirically determine optimal Ex/Em wavelengths[14]; Ensure buffer pH is >7.0; Increase enzyme concentration; Optimize substrate concentration. |

| Non-linear Reaction Progress | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or monitor for a shorter duration; Check enzyme stability in the assay buffer; Analyze data from the initial linear phase only. |

References

-

Perucho, J., et al. (2015). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. Amino Acids, 47(5), 995-1004. Available at: [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved February 5, 2026, from [Link]

-

Keston, A. S., & Brandt, U. (1965). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Analytical Biochemistry, 11, 1-5. Available at: [Link]

-

Shacter, E. (2000). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 29(S1), S100. Available at: [Link]

-

Molecular Devices. (n.d.). Application Note: Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. Retrieved February 5, 2026, from [Link]

-

Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved February 5, 2026, from [Link]

-

USF Health. (n.d.). Excitation and Emission Peaks. Retrieved February 5, 2026, from [Link]

-

Georg-August-Universität Göttingen. (2016). Protocol for Extracellular Enzyme Assays. Retrieved February 5, 2026, from [Link]

-

Dean, K. M., et al. (2016). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Biophysical Journal, 111(10), 2215-2226. Available at: [Link]

- Grbić, J., et al. (2013). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates. Google Patents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 4. AMC [7-Amino-4-methylcoumarin] [anaspec.com]

- 5. jasco.hu [jasco.hu]

- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. bachem.com [bachem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer [moleculardevices.com]

Preparation of Boc-Lys(Tfa)-AMC stock solution in DMSO

Technical Application Note: High-Integrity Preparation of Boc-Lys(Tfa)-AMC Stock Solutions

Executive Summary & Chemical Identity

Boc-Lys(Tfa)-AMC (tert-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-methylcoumarin) is a specialized fluorogenic substrate designed for the kinetic profiling of Histone Deacetylases (HDACs) , specifically Class IIa (HDAC4, 5, 7,[1] 9) and HDAC8.[1]

Unlike generic acetylated substrates, the trifluoroacetyl (Tfa) group probes the enzyme’s ability to process bulky or electronically distinct acyl groups.[1] The assay relies on a protease-coupled mechanism : the HDAC enzyme first removes the Tfa group, exposing the lysine side chain.[1] Subsequently, a developer protease (Trypsin) cleaves the C-terminal amide bond, releasing the fluorophore AMC.[1]

Critical Formulation Note: The integrity of this assay depends entirely on the stability of the stock solution. Moisture-induced hydrolysis or photochemical degradation of the AMC moiety will result in high background fluorescence (noise) and reduced dynamic range (

Physicochemical Properties

| Property | Specification |

| CAS Number | 97885-44-4 |

| Molecular Formula | |

| Molecular Weight | 499.49 g/mol |

| Solubility | Soluble in DMSO ( |

| Excitation / Emission | |

| Appearance | White to off-white powder |

Pre-Formulation Logic (The "Why")

Before beginning, understand the causality behind the reagent choices:

-

Anhydrous DMSO is Non-Negotiable: The amide linkage connecting the AMC fluorophore to the lysine is susceptible to spontaneous hydrolysis in the presence of water, especially during freeze-thaw cycles.[1] You must use DMSO with

water content.[1] -

Amber Glassware: AMC is photo-labile.[1] Prolonged exposure to ambient light can cause signal drift.[1] All stocks should be prepared in amber vials or tubes wrapped in foil.

-

Concentration Strategy: A 10 mM or 50 mM master stock is recommended.[1] This allows for a high dilution factor (typically 1:1000) into the aqueous assay buffer, keeping the final DMSO concentration

, which prevents solvent-induced enzyme inhibition.[1]

Protocol: Stock Solution Preparation

Materials Required

-

Dimethyl Sulfoxide (DMSO), Anhydrous (

99.9%, e.g., Sigma-Aldrich 276855)[1] -

Ultrasonic Water Bath (Optional, for stubborn particles)[1]

-

Amber Microcentrifuge Tubes (1.5 mL)

-

Desiccator[1]

Step-by-Step Methodology

Step 1: Equilibration Remove the Boc-Lys(Tfa)-AMC vial from -20°C storage.[1] Do not open yet. Place it in a desiccator and allow it to equilibrate to room temperature (approx. 30 mins).

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly compromising purity.

Step 2: Calculation

Determine the volume of DMSO required to achieve a 10 mM stock solution.

Example: For 5 mg of substrate:

Step 3: Solubilization

-

Add the calculated volume of Anhydrous DMSO directly to the vial.[1]

-

Vortex vigorously for 30–60 seconds.

-

Inspect the solution against a light source.[1] It must be completely clear.

-

Troubleshooting: If particles remain, sonicate in a water bath for 5–10 seconds. Avoid prolonged sonication which generates heat.[1]

Step 4: Aliquoting & Storage

-

Immediately dispense the stock into small aliquots (e.g., 20–50

L) in amber tubes. -

Flash freeze in liquid nitrogen (optional but recommended) or place directly into -20°C or -80°C.

-

Limit Freeze-Thaws: Use a "single-use" strategy. Discard any aliquot that has been thawed more than twice.[1]

Visualization: Workflow & Mechanism

Figure 1: Preparation Workflow

This diagram illustrates the critical path to ensuring reagent stability.[1]

Caption: Critical workflow for Boc-Lys(Tfa)-AMC preparation emphasizing moisture control and light protection.

Figure 2: The Coupled Assay Mechanism

Understanding the two-step cleavage is vital for troubleshooting signal issues.[1]

Caption: The coupled enzymatic reaction. Fluorescence is only generated after successful completion of BOTH steps.

Quality Control & Validation

To validate the stock solution before committing to a high-throughput screen:

-

The "Developer Only" Control:

-

Mix 1

L of stock with buffer + Trypsin (Developer).[1] -

Result: Should show minimal fluorescence .

-

Why? Trypsin cannot cleave Boc-Lys(Tfa)-AMC because the Tfa group blocks the recognition site.[1] High fluorescence here indicates the stock has degraded (Tfa fell off) or contains free AMC impurities.[1]

-

-

The "Total Release" Control (Positive Control):

References

-

Wegener, D., et al. (2003).[1] Fluorogenic substrates for histone deacetylases. Analytical Biochemistry, 321(2), 202-208.[1] (Foundational text on HDAC fluorometric assays).

Sources

- 1. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

- 2. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

Precision Profiling: Optimization and Execution of Protease-Coupled Fluorogenic HDAC Activity Assays

Abstract

Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for oncology, neurodegeneration, and metabolic disorders.[1] While traditional radioactive assays offer sensitivity, they lack the throughput required for modern drug discovery.[1] This Application Note details the setup, optimization, and validation of a Protease-Coupled Fluorogenic Assay , a homogeneous, "mix-and-read" format ideal for High-Throughput Screening (HTS). By synthesizing field-proven methodologies with rigorous control systems, this guide addresses the specific challenges of kinetic linearity, signal stability, and the elimination of false positives caused by developer-interference.[1]

Assay Principle & Mechanism

The protease-coupled HDAC assay relies on a two-step enzymatic cascade.[2] Unlike direct activity assays, the signal generation here is indirect, requiring careful synchronization of two distinct enzymatic events.[1]

-

Deacetylation (The Target Reaction): The HDAC enzyme removes the acetyl group from the

-amino group of a fluorogenic substrate, typically Boc-Lys(Ac)-AMC .[2][3] The presence of the acetyl group sterically hinders proteolytic cleavage. -

Development (The Coupled Reaction): Once deacetylated, the substrate becomes sensitive to a developer protease (usually Trypsin).[1] The protease cleaves the amide bond between the lysine and the fluorophore (7-Amino-4-methylcoumarin, AMC ), releasing the fluorophore to generate a signal.[2][4]

Critical Mechanistic Insight: The developer protease must be present in excess to ensuring that the HDAC reaction is the rate-limiting step. If the protease is too slow, the assay measures protease activity rather than HDAC activity.

Mechanism Diagram

Figure 1: The two-step protease-coupled reaction cascade.[1] Step 1 is the rate-limiting deacetylation; Step 2 is the rapid proteolytic release of the fluorophore.

Materials & Reagents

Buffer Systems

Proper buffering is essential to maintain the activity of both the zinc-dependent HDACs and the serine protease developer.

-

HDAC Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

.[1] -

Developer Solution: Trypsin (typically 1-2 mg/mL final concentration) in assay buffer.[1][4]

-

Stop Solution: The developer often acts as a stop solution if it contains a specific HDAC inhibitor (e.g., Trichostatin A) to freeze the deacetylation reaction during the read step.

Substrate Selection

-

Standard: Boc-Lys(Ac)-AMC (Km ~10-50

M for HDAC1/3/6).[1] -

Alternative: Boc-Lys(Tfa)-AMC (Trifluoroacetyl) is often used for Class IIa HDACs which have lower catalytic activity toward acetylated lysine.[1]

Optimization Strategy (The "Expertise" Phase)

Before screening compounds, you must define the "Linear Operating Range" of your specific enzyme lot.[1]

A. Enzyme Linearity & Titration

Perform a matrix titration of Enzyme Concentration vs. Time.[1]

-

Goal: Identify a concentration where signal increase is linear over the incubation period (usually 30-60 mins).

-

Guidance: Avoid >10-15% substrate conversion. High conversion rates cause "substrate depletion" artifacts, flattening the curve and masking inhibition.[1]

B. Substrate Km Determination

Determine the Michaelis-Menten constant (

-

Protocol: Titrate substrate (e.g., 0 to 200

M) with fixed enzyme. -

Why? Screening at

is the gold standard.[1]- : Assay is sensitive to competitive inhibitors but signal is low.[1]

- : Assay is insensitive to competitive inhibitors (false negatives).

C. Developer Optimization

Titrate the Trypsin concentration. You need the lowest concentration that achieves maximal cleavage of a deacetylated standard (Boc-Lys-AMC) within 10-15 minutes.[1] Excess trypsin can degrade the HDAC enzyme itself if not protected by specific inhibitors in the stop mix.

Step-by-Step Protocol

Experimental Workflow Diagram

Figure 2: Standard workflow for a 96-well or 384-well plate format.[1]

Detailed Steps

-

Preparation: Thaw all reagents on ice. Dilute HDAC enzyme to 2x the optimal concentration found in Optimization Step A.

-

Compound Addition: Add 10

L of test compound (diluted in buffer with <1% DMSO final) to the wells. Include "No Enzyme" (Background) and "No Inhibitor" (100% Activity) controls.[1] -

Enzyme Addition: Add 15

L of diluted HDAC enzyme. Pre-incubate for 10-15 minutes if studying slow-binding inhibitors.[1] -

Substrate Initiation: Start the reaction by adding 25

L of 2x Substrate solution.[1] -

Primary Incubation: Incubate at 37°C for 30–60 minutes (must be within the linear time range).

-

Development: Add 50

L of Developer Solution containing Trypsin and a potent HDAC inhibitor (e.g., 1 -

Secondary Incubation: Incubate at room temperature for 15 minutes.

-

Detection: Read fluorescence on a microplate reader (Ex: 350-360 nm, Em: 450-460 nm).

Data Analysis & Validation

Calculating % Inhibition

Assay Robustness (Z-Factor)

For HTS validation, calculate the Z-factor [1]. A value > 0.5 indicates a robust assay.[1][5][6]

Reference Values for Validation

Use these standard inhibitors to validate your assay setup. If your IC

| Inhibitor | Class Selectivity | Typical IC | Mechanism |

| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | 1 - 20 nM | Hydroxamic acid (Chelates Zn |

| SAHA (Vorinostat) | Pan-HDAC | 20 - 200 nM | Hydroxamic acid |

| MS-275 (Entinostat) | Class I Selective | 0.5 - 5 | Benzamide |

| TMP-269 | Class IIa Selective | < 200 nM (Class IIa) | Trifluoromethyloxadiazole |

Troubleshooting & Pitfalls

The "False Positive" Trap: Protease Inhibition

Problem: A compound appears to inhibit HDAC, but it is actually inhibiting the Trypsin developer. This prevents the fluorophore release, mimicking HDAC inhibition.[1] Solution (The Control Assay): Run a counter-screen where you incubate the compound with the deacetylated standard (Boc-Lys-AMC) and Trypsin.

-

If signal decreases: The compound inhibits Trypsin.[1] Discard or Flag.

-

If signal remains high: The compound is a true HDAC inhibitor.

Fluorescence Interference (Quenching/Autofluorescence)

Problem: Colored compounds absorb the excitation light (Inner Filter Effect) or emit their own fluorescence.[1] Solution:

-

Quenching: Spike free AMC into the well with the compound. If the signal is lower than AMC alone, the compound is a quencher.

-

Autofluorescence: Read the plate before adding the developer. High background indicates the compound is fluorescent.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. [1]

-

Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[1][3][8] Chemistry & Biology.

-

Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.[1] Nature Chemical Biology.[1]

-

Cayman Chemical. HDAC Fluorometric Activity Assay Kit Protocol. Product Manual.

Sources

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Z-factor - Wikipedia [en.wikipedia.org]

- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Kinetics: Determining Km and Vmax for Class IIa HDACs using Boc-Lys(Tfa)-AMC

Introduction: The Class IIa Specificity Challenge

Histone Deacetylases (HDACs) are critical epigenetic regulators and prime targets in oncology and neurodegenerative drug discovery. However, characterizing Class IIa HDACs (HDAC4, 5, 7, 9) presents a unique biochemical challenge. Unlike Class I HDACs, Class IIa enzymes possess a specific active site mutation where a catalytic tyrosine is replaced by histidine.[1] This substitution drastically reduces their catalytic efficiency toward natural acetylated lysine substrates.

To overcome this, we utilize Boc-Lys(Tfa)-AMC , a fluorogenic substrate containing a trifluoroacetyl (Tfa) group. The electron-withdrawing fluorine atoms destabilize the amide bond, compensating for the lower catalytic activity of Class IIa HDACs and allowing for robust kinetic profiling.

This guide details the rigorous determination of Michaelis-Menten constants (

Assay Principle

The assay relies on a two-step enzymatic cascade.[2][3] The fluorescence of the AMC (7-amino-4-methylcoumarin) fluorophore is quenched when amide-bonded to the lysine.

-

Deacetylation (Step 1): The HDAC enzyme removes the trifluoroacetyl group from the

-amino group of the lysine residue. -

Development (Step 2): A "Developer" solution containing Trypsin and a potent HDAC inhibitor (e.g., Trichostatin A) is added. Trypsin recognizes the unprotected lysine and cleaves the amide bond, releasing free AMC.

-

Detection: Free AMC is quantified via fluorescence (Ex 350-380 nm / Em 440-460 nm).[4]

Figure 1: Reaction Mechanism

Caption: Two-step fluorogenic assay mechanism. Step 1 is the rate-limiting enzymatic reaction of interest.

Materials & Reagents

| Component | Specification | Notes |

| Substrate | Boc-Lys(Tfa)-AMC | Stock: 50 mM in DMSO. Store at -20°C. |

| Enzyme | Recombinant HDAC (e.g., HDAC4, 5, 7) | Aliquot to avoid freeze-thaw cycles. |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 | Add 0.5 mg/mL BSA fresh before use to prevent enzyme adsorption. |

| Developer | Trypsin (10 mg/mL stock) + 2 | TSA stops the HDAC reaction; Trypsin releases the signal. |

| Standard | 7-Amino-4-methylcoumarin (AMC) | For generating a standard curve.[2] |

| Plate | 96-well or 384-well Black, Flat-bottom | Black plates minimize background scattering. |

Experimental Protocol

Phase 1: Enzyme Optimization (Linearity Check)

Goal: Determine the optimal enzyme concentration and incubation time where the reaction velocity is constant (initial velocity conditions).

-

Preparation: Dilute HDAC enzyme in Assay Buffer to 2x the desired final concentrations (e.g., range 0.5 nM to 50 nM).

-

Substrate: Prepare 2x Substrate solution (fixed concentration, e.g., 50

M) in Assay Buffer. -

Reaction:

-

Add 25

L of 2x Enzyme to wells. -

Add 25

L of 2x Substrate to start reaction. -

Incubate at 30°C or 37°C for varying times (15, 30, 45, 60 min).

-

-

Termination: Add 50

L of Developer Solution. Incubate 15 min at room temperature. -

Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

-

Analysis: Plot RFU vs. Time. Select an enzyme concentration and time point that falls within the linear portion of the curve (typically <10% substrate conversion).

Phase 2: and Determination

Goal: Measure initial velocities (

-

Substrate Serial Dilution:

-

Prepare a 2x stock of Boc-Lys(Tfa)-AMC at the highest concentration (e.g., 400

M, for a final of 200 -

Perform 1:2 serial dilutions in Assay Buffer down to ~0.5

M. Include a 0

-

-

Enzyme Prep: Dilute HDAC to the optimal 2x concentration determined in Phase 1.

-

Assay Setup:

-

Sample Wells: 25

L 2x Enzyme + 25 -

Blank Wells: 25

L Assay Buffer + 25

-

-

Incubation: Incubate for the fixed time determined in Phase 1 (e.g., 30 min) at 37°C.

-

Development: Add 50

L Developer Solution. Incubate 15 min at RT. -

AMC Standard Curve: In parallel, run a standard curve of free AMC (0 - 10

M) to convert RFU to

Figure 2: Kinetic Workflow

Caption: Step-by-step workflow for kinetic parameter determination.

Data Analysis & Calculation

Convert RFU to Concentration

Use the slope of the AMC Standard Curve to convert raw RFU values into micromolar (

Calculate Initial Velocity ( )

Divide the product concentration by the incubation time (Step 1 time only).

Michaelis-Menten Fitting

Plot

-

(Michaelis Constant): The substrate concentration at half

- : The maximum reaction velocity at saturating substrate.

Troubleshooting & Expert Tips

| Issue | Possible Cause | Solution |

| High Background | Substrate instability or Trypsin activity | Ensure Substrate blanks are subtracted. Check if Trypsin is cleaving the Tfa-protected substrate (rare but possible if Tfa group is labile). |

| Low Signal | Inactive Enzyme or "Inner Filter Effect" | Class IIa HDACs are notoriously slow; ensure you are using the Tfa substrate, not Acetyl. At very high substrate conc (>200 |

| Non-Linear Rates | Substrate Depletion | Ensure <10% of substrate is consumed during the reaction. Reduce enzyme concentration or incubation time. |

| Variable Replicates | Pipetting error or DMSO effect | Keep final DMSO concentration constant (<1%) across all wells. DMSO can inhibit HDACs. |

References

-

Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences.

-

Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.

-

Riester, D., et al. (2004). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Biochemical and Biophysical Research Communications.

-

Schumpelick, H., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Exploration of Targeted Anti-tumor Therapy.

Sources

High-throughput screening protocols using Boc-Lys(Tfa)-AMC

Application Note: High-Throughput Screening of Class IIa HDACs using Boc-Lys(Tfa)-AMC

Executive Summary & Scientific Rationale

The histone deacetylase (HDAC) superfamily is a critical target class in oncology, immunology, and neurology.[1][2] However, screening for Class IIa HDACs (HDAC4, 5, 7, 9) presents a unique biochemical challenge.[1][2] Unlike Class I HDACs (HDAC1, 2, 3), Class IIa isozymes possess a tyrosine-to-histidine mutation in the catalytic site, rendering them catalytically inefficient toward standard acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC).[1]

Boc-Lys(Tfa)-AMC (t-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is the specialized substrate required to overcome this kinetic barrier.[1] The electron-withdrawing trifluoroacetyl (Tfa) group destabilizes the amide bond, allowing the catalytically "weak" Class IIa HDACs to hydrolyze the substrate with sufficient turnover for high-throughput screening (HTS).[1]

This guide details the development of a robust, self-validating HTS protocol for Class IIa HDACs, emphasizing the "Two-Step" protease-coupled mechanism and critical counter-screens to eliminate false positives.

Assay Principle: The Two-Step Mechanism

The assay relies on a coupled enzymatic reaction.[2][3] The fluorescence signal is not generated by the HDAC reaction directly but requires a secondary "developer" step.[2]

-

Deacetylation (The Target Reaction): The HDAC enzyme removes the trifluoroacetyl group from the

-amino group of the lysine residue. This converts Boc-Lys(Tfa)-AMC into Boc-Lys-AMC .[1] -

Development (The Readout Reaction): Trypsin (added in the developer solution) recognizes the free lysine residue of Boc-Lys-AMC . It cleaves the amide bond between the lysine and the coumarin, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC) .[1][3][4][5]

Figure 1: The two-step protease-coupled reaction mechanism.[1] Fluorescence is only released after sequential deacetylation and proteolytic cleavage.[1]

Experimental Protocol

Reagent Preparation

| Component | Stock Concentration | Solvent | Storage | Notes |

| Boc-Lys(Tfa)-AMC | 50 mM | DMSO | -20°C | Protect from light.[1] Stable for >6 months. |

| HDAC Assay Buffer | 1X | Water | 4°C | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1][2] Add 0.5 mg/mL BSA fresh. |

| Developer Solution | 2X | Buffer | -20°C | 2 mg/mL Trypsin + 2 µM Trichostatin A (TSA) or SAHA.[1] |

| Inhibitor Controls | 10 mM | DMSO | -20°C | Class IIa selective (e.g., TMP195) and Pan-HDAC (SAHA).[1] |

Scientific Insight - The Developer Stop: The Developer Solution must contain a potent HDAC inhibitor (like TSA or SAHA). This stops the HDAC reaction at the precise moment the developer is added, ensuring that the readout reflects the activity only during the defined incubation period.[1][2]

Enzyme Linearity & Km Determination (Assay Optimization)

Before HTS, you must define the linear range for your specific batch of enzyme.[1][2]

-

Enzyme Titration: Prepare a serial dilution of Class IIa HDAC (e.g., 0.1 nM to 100 nM).[1][2] Incubate with 20 µM substrate for 60 mins. Plot RFU vs. [Enzyme]. Select a concentration on the linear slope (typically providing signal:background > 5).[1][2]

-

Km Determination: Fix enzyme concentration. Titrate Substrate (0 - 200 µM).[1] Fit to Michaelis-Menten kinetics.[1][7]

High-Throughput Screening Workflow (384-well Plate)

Plate Type: Black, low-binding, flat-bottom 384-well microplates (e.g., Corning 3575).[1]

Step-by-Step Procedure:

-

Compound Addition:

-

Dispense 100 nL of test compounds (in DMSO) into assay wells.

-

Include High Controls (DMSO only) and Low Controls (Reference Inhibitor, e.g., 10 µM SAHA).

-

-

Enzyme Dispense:

-

Substrate Initiation:

-

Add 10 µL of 20 µM Boc-Lys(Tfa)-AMC (Final assay conc: 10 µM).

-

Reaction: Incubate for 60 minutes at RT (or 37°C, depending on optimization).

-

-

Development:

-

Detection:

-

Read Fluorescence: Ex 360 nm / Em 460 nm .

-

Figure 2: Standardized HTS workflow for 384-well microplates.

Data Analysis & Validation

Z-Factor Calculation

For HTS validation, calculate the Z' factor using the High Controls (HC, DMSO) and Low Controls (LC, Inhibitor):

Calculating % Inhibition

[1]Troubleshooting & Counter-Screens (Self-Validating Systems)

A major pitfall in protease-coupled assays is false positives caused by compounds that inhibit Trypsin rather than the HDAC.[1] If Trypsin is inhibited, the fluorophore is never released, mimicking HDAC inhibition.[1][2]

The "Trypsin Check" Protocol: To validate hits, run a counter-screen:

-

Incubate Boc-Lys-AMC (the deacetylated intermediate, commercially available) with the test compound.[1]

-

Result: If fluorescence is reduced compared to DMSO control, the compound is a Trypsin inhibitor and should be flagged as a false positive.[1][2]

| Issue | Probable Cause | Solution |

| High Background | Substrate degradation | Store substrate at -20°C; protect from light.[1] |

| Low Signal | Inactive Enzyme or Trypsin | Verify Trypsin activity using a standard peptide substrate.[1][2] Ensure pH is > 7.[1][2]4. |

| Non-Linear Kinetics | Substrate Depletion | Reduce enzyme concentration or incubation time.[1][2] Ensure <10% substrate conversion.[1][2] |

| Signal Drift | Temperature fluctuation | Equilibrate all reagents to RT before plating.[1][2] |

References

-

Wegener, D., et al. (2003).[1][2][10] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][6][10] Chemistry & Biology, 10(1), 61-68.[1][2]

-

Lahm, A., et al. (2007).[1][2] "Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases." Proceedings of the National Academy of Sciences, 104(44), 17335-17340.[1][2] [1]

-

Bradner, J. E., et al. (2010).[1][2] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6(3), 238-243.[1][2]

-

Cayman Chemical. (n.d.).[1][2] "HDAC Fluorometric Activity Assay Kit Protocol." Cayman Chemical Product Support.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. netascientific.com [netascientific.com]

- 5. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low fluorescence signal in Boc-Lys(Tfa)-AMC assays

Ticket ID: T-HDAC-TFA-001 Subject: Low or No Fluorescence Signal in Fluorogenic Deacetylase Assays Assigned Specialist: Senior Application Scientist, Enzymology Division

Diagnostic Triage: The "Emergency Room"

Before optimizing, we must distinguish between Catastrophic Failure (Zero Signal) and Kinetic Inefficiency (Low Signal).

| Symptom | Immediate Suspects | First Action |

| Zero Signal (Flatline) | 1. Missing Developer (Trypsin)2. Wrong Filters (Ex/Em)3. Enzyme Incompatibility (Tfa vs. Ac) | Add 1 µM free AMC standard to a well.[1] If it fluoresces, your reader is fine; the chemistry failed. |

| Low Signal / Slow Drift | 1. pH Mismatch (Acidic Read)2. Substrate Concentration < | Check the pH of the final well.[1] It must be > 7.5 (optimally ~8.0–8.[1]5) for AMC to fluoresce.[1][2][3][4] |

| High Background | 1. Substrate Decomposition2. Autofluorescence of Inhibitors | Run a "No Enzyme" control. If high, your substrate stock is degraded.[1] |